

# A Comparative Analysis of Avibactam Combination Therapies in Combating GramNegative Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Avibactam sodium hydrate |           |
| Cat. No.:            | B1149929                 | Get Quote |

#### For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of novel  $\beta$ -lactamase inhibitors has been a critical advancement. Avibactam, a potent non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has emerged as a cornerstone in combination therapies designed to tackle infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of three key avibactam combination therapies: Ceftazidime-avibactam (CZA), Meropenem-vaborbactam (MVB), and Aztreonam-avibactam (AZA), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

### **Executive Summary**

Avibactam combinations have demonstrated significant efficacy against a broad spectrum of  $\beta$ -lactamase-producing Gram-negative pathogens. Ceftazidime-avibactam is a widely used option for infections caused by Enterobacterales and Pseudomonas aeruginosa that produce Klebsiella pneumoniae carbapenemase (KPC) and OXA-48-like carbapenemases. Meropenem-vaborbactam shows comparable efficacy to ceftazidime-avibactam for KPC-producing organisms. Aztreonam-avibactam offers a crucial advantage with its potent activity against metallo- $\beta$ -lactamase (MBL)-producing pathogens, a significant gap in the coverage of the other two combinations. The choice of therapy is often guided by the specific  $\beta$ -lactamase profile of the infecting organism.



### **Comparative Efficacy and Clinical Outcomes**

The clinical efficacy of these avibactam combination therapies has been evaluated in numerous studies, with key findings summarized below.

Table 1: Clinical Efficacy of Avibactam Combination Therapies in Treating Infections Caused by Carbapenem-Resistant Enterobacterales (CRE)



| Therapy                            | Comparator<br>(s)                                    | Infection<br>Type(s)                  | Clinical<br>Cure Rate    | 30-Day<br>Mortality<br>Rate | Key<br>Findings                                                                                                                                           |
|------------------------------------|------------------------------------------------------|---------------------------------------|--------------------------|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ceftazidime-<br>avibactam<br>(CZA) | Best Available Therapy (BAT), including colistin     | cUTI, cIAI,<br>HAP/VAP,<br>Bacteremia | 59% - 91.1%<br>[1][2][3] | 24% - 41.9%<br>[2][3]       | Demonstrate d non- inferiority to carbapenems for various infections. Showed improved outcomes compared to colistin-based regimens for CRE infections.[4] |
| Meropenem-<br>vaborbactam<br>(MVB) | Best Available Therapy (BAT), Piperacillintazobactam | cUTI, AP,<br>CRE<br>infections        | 65.6% -<br>98.4%[5][6]   | 15.6%[5][6]                 | In the TANGO II trial, MVB was associated with higher clinical cure rates and lower mortality compared to BAT for CRE infections.[5]                      |



| Aztreonam-<br>avibactam<br>(AZA) | Meropenem ±<br>Colistin, Best<br>Available<br>Therapy<br>(BAT) | cIAI, HAP/VAP, infections by MBL- producing Gram- negatives | Favorable clinical response in Phase 3 trials[7][8] | Data from<br>ongoing trials | Phase 3 trials (REVISIT and ASSEMBLE) have shown positive efficacy and safety data, particularly against MBL- producing pathogens.[7] [9] |
|----------------------------------|----------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
|----------------------------------|----------------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|

cUTI: complicated Urinary Tract Infection; cIAI: complicated Intra-Abdominal Infection; HAP/VAP: Hospital-Acquired/Ventilator-Associated Pneumonia; AP: Acute Pyelonephritis; CRE: Carbapenem-Resistant Enterobacterales; MBL: Metallo-β-lactamase.

Table 2: In Vitro Activity of Avibactam Combination
Therapies Against Key Resistance Mechanisms

| Therapy                            | КРС        | OXA-48    | Metallo-β-<br>lactamases<br>(e.g., NDM,<br>VIM, IMP) | ESBLs      | АтрС       |
|------------------------------------|------------|-----------|------------------------------------------------------|------------|------------|
| Ceftazidime-<br>avibactam<br>(CZA) | Active[9]  | Active[9] | Inactive[9]                                          | Active[1]  | Active[1]  |
| Meropenem-<br>vaborbactam<br>(MVB) | Active[10] | Inactive  | Inactive                                             | Active     | Active     |
| Aztreonam-<br>avibactam<br>(AZA)   | Active     | Active    | Active[11][12]                                       | Active[13] | Active[13] |



KPC: Klebsiella pneumoniae carbapenemase; OXA: Oxacillinase; NDM: New Delhi metallo-β-lactamase; VIM: Verona integron-encoded metallo-β-lactamase; IMP: Imipenemase; ESBL: Extended-Spectrum β-lactamase; AmpC: AmpC β-lactamase.

# Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

- Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
- Antimicrobial Preparation: Serial twofold dilutions of the avibactam combination therapies are
  prepared in cation-adjusted Mueller-Hinton broth. For combinations, the concentration of
  avibactam is typically kept constant (e.g., 4 µg/mL).
- Inoculation: The standardized bacterial suspension is further diluted and added to each well
  of a microtiter plate containing the antimicrobial dilutions, resulting in a final inoculum of
  approximately 5 x 10<sup>5</sup> CFU/mL.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

# Clinical Trial Methodology: A Synthesized Protocol for a Phase 3 Randomized Controlled Trial

The following represents a generalized protocol based on publicly available information from trials such as RECLAIM, TANGO II, and REVISIT.[1][5][6][14]

- Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
- Patient Population: Adult patients with a confirmed diagnosis of a serious Gram-negative infection (e.g., cIAI, cUTI, HAP/VAP). Inclusion criteria often specify evidence of a



carbapenem-resistant pathogen.

- Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either the investigational avibactam combination therapy or a standard-of-care comparator (e.g., a carbapenem). Both patients and investigators are blinded to the treatment allocation.
- Treatment Regimen: The investigational drug and comparator are administered intravenously for a specified duration (e.g., 7-14 days), with dosages adjusted based on renal function.

#### Endpoints:

- Primary Endpoint: Clinical cure at the test-of-cure visit (typically 28-35 days after randomization), defined as the complete resolution of signs and symptoms of the index infection.
- Secondary Endpoints: Microbiological response (eradication of the baseline pathogen), allcause mortality, and adverse events.
- Data Analysis: The primary efficacy analysis is typically performed on the modified intent-to-treat (mITT) and clinically evaluable (CE) populations. Non-inferiority is concluded if the lower limit of the 95% confidence interval for the treatment difference is above a prespecified margin (e.g., -10%).

# Visualizing Mechanisms and Workflows Signaling Pathway of β-Lactamase Induction

The AmpG-AmpR-AmpC signaling pathway is a key mechanism of inducible  $\beta$ -lactam resistance in many Gram-negative bacteria. The presence of  $\beta$ -lactam antibiotics leads to an accumulation of peptidoglycan degradation products, which in turn triggers the expression of  $\beta$ -lactamase genes.





Click to download full resolution via product page

Caption: The AmpG-AmpR-AmpC signaling pathway for inducible β-lactamase expression.

### **Experimental Workflow for Comparative Clinical Trial**

The following diagram illustrates the typical workflow of a randomized controlled trial comparing two antibiotic therapies.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Safety and Tolerability of Ceftazidime-Avibactam for Pediatric Patients With Suspected or Confirmed Infections | MedPath [trial.medpath.com]
- 4. Analysis of the Comparative Workflow and Performance Characteristics of the VITEK 2 and Phoenix Systems PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Effect and Safety of Meropenem–Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 Studies of Pfizer's Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Pfizer [pfizer.com]



- 8. ccjm.org [ccjm.org]
- 9. Phase 3 Studies of Pfizer's Novel Antibiotic Combination Offer New Treatment Hope for Patients with Multidrug-Resistant Infections and Limited Treatment Options | Nasdaq [nasdaq.com]
- 10. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking Resistance: Evaluating Different Methods of Susceptibility Testing for Ceftazidime/Avibactam and Aztreonam Combination in MDR Gram-Negative Organisms [journals.ekb.eg]
- 12. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Efficacy and safety of ceftazidime/avibactam in patients with infections caused by β-lactamase-producing Gram-negative pathogens: a pooled analysis from the Phase 3 clinical trial programme PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Avibactam Combination Therapies in Combating Gram-Negative Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149929#comparative-analysis-of-avibactam-combination-therapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com